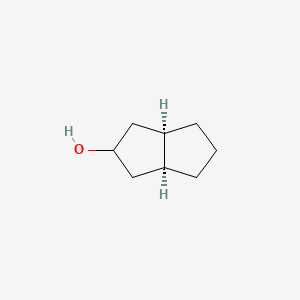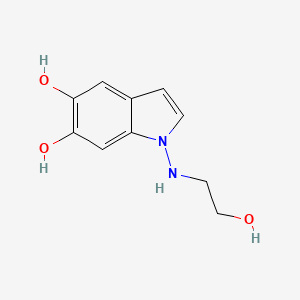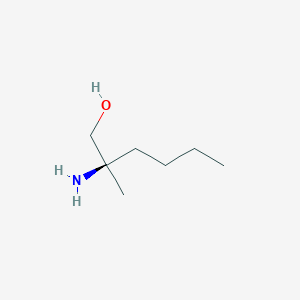
(R)-2-Amino-2-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ®-2-Amino-2-methylhexan-1-ol involves the reductive amination of 2-methylhexan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer.
Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-2-Amino-2-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Metabolic Pathways: Investigated for its role in metabolic pathways involving amines.
Medicine:
Pharmaceuticals: Explored as a potential intermediate in the synthesis of drugs.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which ®-2-Amino-2-methylhexan-1-ol exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways where it is either a substrate or a product.
Comparison with Similar Compounds
(S)-2-Amino-2-methylhexan-1-ol: The enantiomer of ®-2-Amino-2-methylhexan-1-ol, with similar but distinct properties.
2-Amino-2-methylpentan-1-ol: A structurally similar compound with one less carbon atom.
2-Amino-2-methylbutan-1-ol: Another similar compound with two fewer carbon atoms.
Uniqueness:
Chirality: The ®-enantiomer has specific applications in chiral synthesis and catalysis that its (S)-enantiomer may not.
Chemical Properties: The presence of the amino and hydroxyl groups in a specific arrangement gives it unique reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylhexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3/t7-/m1/s1 |
InChI Key |
KIOCABJEBRVQNM-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@](C)(CO)N |
Canonical SMILES |
CCCCC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


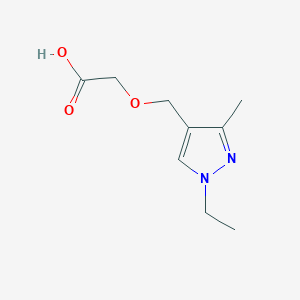
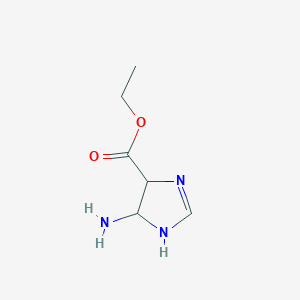
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)

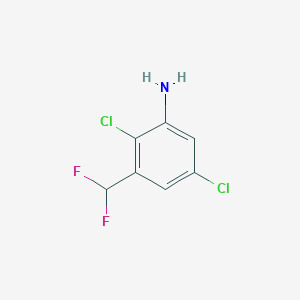
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
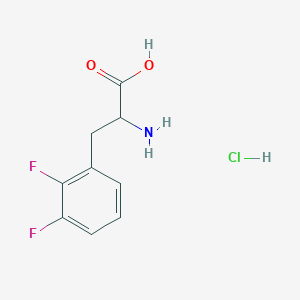
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
